6-cyclopropyl-3-(4-methoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the cyclopropyl, methoxyphenyl, and pyrazolyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core and subsequent functionalization. One common synthetic route includes:
Formation of the Isoxazolo[5,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the cyclopropyl, methoxyphenyl, and pyrazolyl groups through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific functional groups targeted. For example, oxidation of the methoxyphenyl group can yield a phenol derivative, while reduction of the carboxamide group can produce an amine derivative.
Scientific Research Applications
6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: shares similarities with other isoxazolo[5,4-b]pyridine derivatives, such as those with different substituents on the aromatic rings or variations in the pyrazolyl group.
Uniqueness
- The unique combination of functional groups in this compound contributes to its distinct chemical properties and biological activities. For example, the presence of the cyclopropyl group can enhance its stability and reactivity compared to similar compounds without this group.
Properties
Molecular Formula |
C28H25N5O3 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
6-cyclopropyl-3-(4-methoxyphenyl)-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C28H25N5O3/c1-17-5-3-4-6-20(17)16-33-14-13-24(31-33)30-27(34)22-15-23(18-7-8-18)29-28-25(22)26(32-36-28)19-9-11-21(35-2)12-10-19/h3-6,9-15,18H,7-8,16H2,1-2H3,(H,30,31,34) |
InChI Key |
BCGYEWWQGAKMIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=C(C=C5)OC)C6CC6 |
Origin of Product |
United States |
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